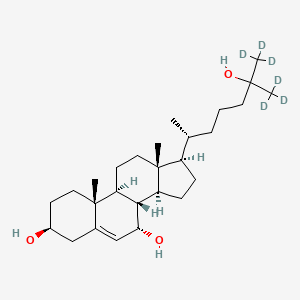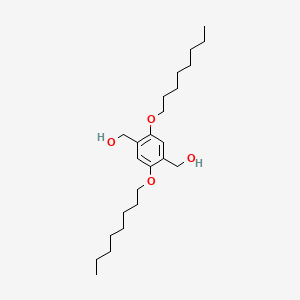
Randialic acid B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Randialic acid B is a triterpenoid compound known for its role as a formyl peptide receptor 1 (FPR1) antagonist. It is derived from the bark of the plant Randia spinosa and has been studied for its potential therapeutic effects, particularly in the treatment of psoriasis-like inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Randialic acid B can be isolated from the stem bark of Randia spinosa through multiphase solvent extraction. The crystallization of this compound is confirmed by its melting point of 256°C . The compound is typically prepared in a laboratory setting using standard organic synthesis techniques, including solvent extraction and chromatographic purification .
Industrial Production Methods
the extraction from natural sources and subsequent purification using high-performance liquid chromatography (HPLC) are common practices .
Analyse Des Réactions Chimiques
Types of Reactions
Randialic acid B undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological activities .
Applications De Recherche Scientifique
Randialic acid B has several scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Medicine: Studied for its potential therapeutic effects in treating psoriasis-like inflammation and other inflammatory conditions
Industry: Utilized in the development of anti-inflammatory agents and other pharmaceutical applications.
Mécanisme D'action
Randialic acid B exerts its effects by acting as a competitive antagonist for the formyl peptide receptor 1 (FPR1). It inhibits the binding of N-formyl peptides to FPR1 in human neutrophils, leading to a reduction in reactive oxygen species production, elastase release, and CD11b expression . The downstream signaling pathways, including calcium mobilization and activation of Akt and MAPKs, are also competitively inhibited .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tomentosolic acid: Another triterpenoid compound that also acts as an FPR1 antagonist.
N-Formyl-Met-Leu-Phe: A formyl peptide receptor agonist used for comparison in studies.
WKYMVM acetate: An effective N-formyl peptide receptor agonist.
Uniqueness
Randialic acid B is unique due to its specific antagonistic action on FPR1, which makes it a valuable compound for studying inflammatory responses and developing anti-inflammatory therapies .
Propriétés
Formule moléculaire |
C30H46O3 |
|---|---|
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18,21-23,31H,9-17H2,1-7H3,(H,32,33)/t18-,21+,22-,23+,27+,28-,29-,30+/m1/s1 |
Clé InChI |
GPQBTLJRTQXVOM-UORVSENQSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C2=C1C)C)C(=O)O |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2=C1C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-[[(3S,4S)-1-[(2R)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide](/img/structure/B11936253.png)

![2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid](/img/structure/B11936266.png)




![(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-5-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B11936300.png)


![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B11936336.png)
![(4R,4aR,7S,7aR,12bS)-1,1,2-trideuterio-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B11936344.png)
